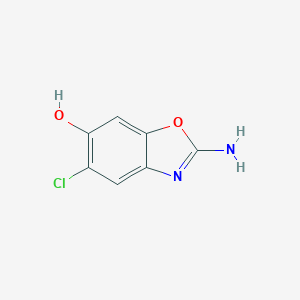

Benzoxazole, 2-amino-5-chloro-6-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazole, 2-amino-5-chloro-6-hydroxy- is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoxazole, 2-amino-5-chloro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoxazole, 2-amino-5-chloro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-amino-5-chloro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1.1 Antibacterial Activity

Recent studies have identified benzoxazole derivatives as promising candidates for antibacterial agents. For instance, a naturally occurring benzisoxazole compound demonstrated potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations as low as 6.25 μg/ml . This compound serves as a new chemotype for developing antibiotics, showcasing the potential of benzoxazole derivatives in combating resistant bacterial strains.

1.2 Anticancer Properties

Benzoxazole compounds have shown significant anticancer activities through various mechanisms. A study focusing on the design and synthesis of benzoxazole-based compounds reported their ability to inhibit Bcl-2 anti-apoptotic proteins, leading to increased Bax levels and enhanced apoptosis in cancer cells . The compounds exhibited substantial cytotoxic effects against colorectal cancer cell lines, indicating their potential as therapeutic agents in oncology.

1.3 Antioxidant and Anti-inflammatory Effects

Benzoxazoles are also recognized for their antioxidant and anti-inflammatory properties. Research has indicated that these compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), while also exhibiting antioxidant activities that protect against oxidative stress . This dual action makes them valuable in treating conditions associated with inflammation and oxidative damage.

Synthetic Methodologies

The synthesis of benzoxazole derivatives has evolved significantly, with various methodologies developed to enhance yield and efficiency. Notable synthetic strategies include:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to improve reaction times and yields when synthesizing benzoxazoles from 2-aminophenol and other substrates .

- Catalytic Methods : Recent advancements include the use of dual acidic catalysts that facilitate the formation of benzoxazole derivatives with high substrate scope and functionalization potential .

- Green Chemistry Approaches : Sustainable methods employing environmentally friendly solvents or solvent-free conditions have gained traction, minimizing waste and enhancing safety during synthesis.

Case Study 1: Antibacterial Efficacy Against A. baumannii

A study conducted by researchers isolated a benzisoxazole derivative from a marine bacterium, which exhibited remarkable antibacterial properties against A. baumannii. The mechanism of action was explored through structural analogs, revealing that the compound targets bacterial metabolic pathways, making it a candidate for further development into a therapeutic agent .

Case Study 2: Targeting Bcl-2 in Colorectal Cancer

In another investigation, a series of benzoxazole analogs were synthesized and evaluated for their ability to inhibit Bcl-2 proteins in colorectal cancer cells. The most potent compounds showed significant inhibition of Bcl-2 and induced apoptosis through caspase activation. This study underscores the potential of benzoxazole derivatives in cancer therapy .

Data Table: Biological Activities of Benzoxazole Derivatives

| Biological Activity | Compound Type | Mechanism |

|---|---|---|

| Antibacterial | Benzisoxazole | Inhibition of metabolic pathways |

| Anticancer | Bcl-2 inhibitors | Induction of apoptosis via caspase activation |

| Antioxidant | Various | Inhibition of oxidative stress enzymes |

| Anti-inflammatory | Benzoxazoles | Inhibition of COX-2 |

特性

CAS番号 |

1750-46-5 |

|---|---|

分子式 |

C7H5ClN2O2 |

分子量 |

184.58 g/mol |

IUPAC名 |

2-amino-5-chloro-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10) |

InChIキー |

DICNWOXTWUJPIQ-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=N2)N |

正規SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=N2)N |

Key on ui other cas no. |

1750-46-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。